molecular formula C16H20N2O2S B270020 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B270020
M. Wt: 304.4 g/mol
InChI Key: POSVKTVIXNTNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have a favorable safety profile, with no significant toxicities observed in animal studies. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is its selectivity for BTK, which makes it a promising candidate for the treatment of cancer. However, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known. Additionally, the synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is complex and time-consuming, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the research and development of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of focus is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of focus is the evaluation of the efficacy and safety of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide in clinical trials. Finally, the combination of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide with other anti-cancer agents may enhance its anti-tumor activity and lead to improved outcomes for cancer patients.
In conclusion, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK makes it a promising candidate for the treatment of cancer. Future research will focus on optimizing the synthesis method, evaluating its efficacy and safety in clinical trials, and exploring its potential in combination with other anti-cancer agents.

Synthesis Methods

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylphenylthiourea, which is then treated with 5-methyl-3-isoxazolecarboxylic acid to obtain 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide. The final product is then purified using column chromatography.

Scientific Research Applications

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has been studied extensively in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C16H20N2O2S/c1-11-9-14(18-20-11)17-15(19)10-21-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19)

InChI Key

POSVKTVIXNTNJW-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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